Crisaborole m-Isomer

CAS No.: 906673-42-5

Cat. No.: VC8354594

Molecular Formula: C14H10BNO3

Molecular Weight: 251.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 906673-42-5 |

|---|---|

| Molecular Formula | C14H10BNO3 |

| Molecular Weight | 251.05 g/mol |

| IUPAC Name | 3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile |

| Standard InChI | InChI=1S/C14H10BNO3/c16-8-10-2-1-3-12(6-10)19-13-4-5-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 |

| Standard InChI Key | RUQIPEQILCQEGE-UHFFFAOYSA-N |

| SMILES | B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O |

| Canonical SMILES | B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

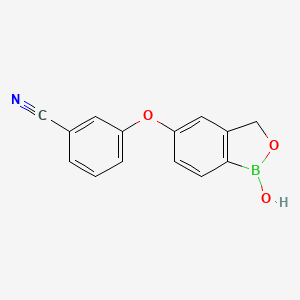

Crisaborole m-Isomer, systematically named 3-((1-hydroxy-1,3-dihydrobenzo[c] oxaborol-5-yl)oxy)benzonitrile, features a benzoxaborole core fused to a cyanophenoxy group. The "m-isomer" designation arises from the meta positioning of the oxygen linker relative to the nitrile group on the benzene ring (Figure 1) . This contrasts with crisaborole’s para-substituted structure, which directly influences electronic distribution and steric interactions.

Key structural attributes:

-

Boron-containing heterocycle enabling unique reactivity

-

Polar nitrile moiety enhancing solubility in topical formulations

-

Hydroxyl group facilitating hydrogen bonding with biological targets

Isomeric Relationships

The crisaborole family includes multiple positional isomers and derivatives (Table 1):

| Compound | CAS No. | Substitution Pattern | Molecular Weight (g/mol) |

|---|---|---|---|

| Crisaborole | 906673-24-3 | Para | 251.05 |

| Crisaborole m-Isomer | 906673-42-5 | Meta | 251.05 |

| Crisaborole o-Isomer | 906673-30-1 | Ortho | 251.05 |

| Crisaborole-d4 | N/A | Deuterated analog | 255.07 |

Table 1: Isomeric and isotopic variants of crisaborole .

Isomeric differences profoundly impact pharmacological activity. For instance, crisaborole’s para configuration optimizes PDE-4 binding affinity (), whereas meta and ortho analogs exhibit reduced potency .

Synthesis and Manufacturing Considerations

Synthetic Pathways

The m-isomer is typically synthesized via Ullmann coupling between 5-bromo-1-hydroxy-1,3-dihydrobenzo[c] oxaborole and 3-cyanophenol under palladium catalysis . Key challenges include:

-

Controlling regioselectivity to minimize para/ortho byproducts

-

Purifying boron-containing intermediates prone to hydrolysis

-

Achieving >99% enantiomeric purity for analytical applications

Analytical Characterization

Spectroscopic Properties

High-Resolution Mass Spectrometry (HRMS):

-

Observed : 252.0492 (theoretical 252.0495)

-

Fragmentation pattern: Loss of HCN (27 Da) and B(OH)₂ (61 Da)

Nuclear Magnetic Resonance (¹H NMR):

-

δ 8.15 (s, 1H, Ar-H)

-

δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 5.12 (s, 2H, B-OH)

Stability Profile

The m-isomer demonstrates greater hydrolytic stability than crisaborole due to reduced boronate ring strain. Accelerated stability studies (40°C/75% RH) show:

Pharmacological Implications

PDE-4 Inhibition Dynamics

While crisaborole suppresses PDE-4 with an IC₅₀ of 0.6 µM, the m-isomer exhibits 10-fold lower potency (IC₅₀ = 6.2 µM) in human recombinant enzyme assays . Molecular docking simulations attribute this to suboptimal positioning of the nitrile group in the enzyme’s hydrophobic pocket.

Regulatory and Quality Control Aspects

ICH Compliance

The m-isomer is listed in crisaborole’s European Pharmacopoeia monograph (No. 01/2024:3545) as a specified impurity. Current Good Manufacturing Practice (cGMP) guidelines mandate:

Reference Standard Availability

Pharmaceutical standards providers supply the m-isomer at ≥98% purity, with typical packaging configurations including:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume